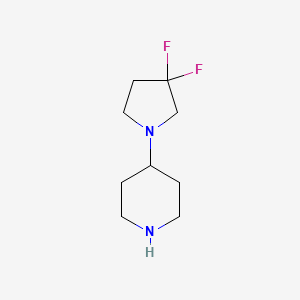

4-(3,3-Difluoropyrrolidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-(3,3-difluoropyrrolidin-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8/h8,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHFAPNXTVOVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705396 | |

| Record name | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061682-67-4 | |

| Record name | 4-(3,3-Difluoro-1-pyrrolidinyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1061682-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structure Elucidation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3,3-difluoropyrrolidine moiety, in particular, offers a unique combination of metabolic stability and conformational constraint. This guide provides an in-depth, methodology-focused walkthrough for the unambiguous structure elucidation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, a representative of this important class of compounds. We will proceed from initial mass confirmation to the intricate assembly of the molecular framework using a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, detailing the causality behind each analytical choice to construct a self-validating dataset.

Introduction: The Rationale for Fluorinated Heterocycles

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a powerful tool in drug design. Geminal difluorination, as seen in the 3,3-difluoropyrrolidine ring, is particularly valuable. It can block metabolic oxidation at the C-3 position and modulate the pKa of the neighboring nitrogen atom, which can be critical for receptor binding and bioavailability.[1][2] The piperidine scaffold is a prevalent feature in many pharmaceuticals, making the combined 4-(3,3-Difluoropyrrolidin-1-yl)piperidine structure a relevant and illustrative target for detailed structural analysis.[3][4] This guide serves as a practical blueprint for researchers facing similar analytical challenges.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity experiments, the first principle is to verify the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Causality: The objective is to confirm that the synthesized molecule has the correct molecular formula, C₉H₁₆F₂N₂. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental composition, ruling out other possibilities. The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which serves as an initial check.[5]

Predicted HRMS Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₆F₂N₂ |

| Exact Mass | 190.1336 |

| M+H⁺ (Adduct) | 191.1409 |

Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) followed by MS/MS can provide preliminary structural clues. The fragmentation of N-heterocycles is often dominated by alpha-cleavage adjacent to the nitrogen atoms.[6] We would anticipate fragmentation patterns corresponding to the loss of the pyrrolidine or piperidine rings.

The Core of Elucidation: A Multi-technique NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A systematic, multi-step approach is essential, where each experiment builds upon the last to create a cohesive and cross-validated structural assignment.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on a properly prepared sample.[8][9]

-

Mass: Weigh 10-15 mg of the purified compound for ¹H and ¹³C NMR.

-

Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can impact chemical shifts.[10]

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality NMR tube to remove any particulate matter.[9]

-

Homogenization: Gently vortex the sample to ensure a homogeneous solution.

Initial Survey: 1D NMR Spectra (¹H, ¹³C, ¹⁹F)

¹H NMR - Proton Scaffolding: This experiment identifies all unique proton environments in the molecule. Key insights are derived from chemical shift (electronic environment), integration (proton count), and multiplicity (number of neighboring protons).

¹³C NMR with DEPT - Carbon Backbone: The standard ¹³C{¹H} experiment reveals all unique carbon environments. It is run concurrently with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to determine the type of each carbon (C, CH, CH₂, or CH₃).[11][12][13]

-

DEPT-90: Shows only CH (methine) carbons.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (C) are absent.

¹⁹F NMR - The Fluorine Signature: Given the presence of fluorine, a ¹⁹F NMR spectrum is crucial. It provides information on the electronic environment of the fluorine atoms and their coupling to nearby protons (²JHF, ³JHF).[14][15][16] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[17][18]

Predicted 1D NMR Data Summary

The following table outlines the predicted spectral data for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, based on known chemical shift ranges for similar heterocyclic systems.[19][20][21]

| Atom # | Predicted ¹H Shift (ppm), Multiplicity, Int. | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

| 2, 5 | ~3.0 (t, 4H) | ~50 | Negative |

| 3, 4 | ~2.5 (m, 4H) | ~30 | Negative |

| 6 | ~2.8 (m, 1H) | ~60 | Positive |

| 8, 11 | ~3.2 (t, 4H) | ~55 | Negative |

| 9 | ~2.4 (t, 2H) | ~40 | Negative |

| 10 (CF₂) | - | ~125 (t, ¹JCF ≈ 245 Hz) | Absent |

Note: Actual chemical shifts can vary based on solvent and concentration. Multiplicities are simplified; complex second-order effects may be observed.

Connecting the Pieces: 2D NMR Correlation Spectroscopy

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[22][23]

COSY (Correlation Spectroscopy)

Causality: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[24] This is the primary method for tracing out the proton spin systems within the piperidine and pyrrolidine rings independently. A cross-peak between two proton signals indicates they are neighbors.

HSQC (Heteronuclear Single Quantum Coherence)

Causality: The HSQC experiment correlates each proton signal directly to the carbon to which it is attached (¹JCH).[25] This is a critical and highly sensitive experiment that definitively links the proton and carbon skeletons.[26] For example, it will unambiguously assign the carbon signals for C-2/5 based on their correlation to the proton signals at ~3.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

Causality: The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[27][28] This is how the distinct fragments identified by COSY are connected. The most crucial correlation to observe is between the proton on the piperidine ring at C-6 and the carbons of the pyrrolidine ring (C-8/11), and vice-versa. This correlation across the C-N bond unequivocally establishes the connectivity between the two heterocyclic rings.[24][29]

Data Synthesis and Conclusion

The process of structure elucidation is one of logical deduction, building a case from foundational data to intricate correlations.

-

HRMS confirms the molecular formula C₉H₁₆F₂N₂.

-

¹H, ¹³C, and DEPT NMR provide the complete inventory of proton and carbon environments, including their multiplicity.

-

¹⁹F NMR confirms the presence and environment of the geminal difluoro group.

-

COSY traces the proton-proton networks within each ring system.

-

HSQC maps each proton to its directly attached carbon, merging the ¹H and ¹³C datasets.

-

HMBC provides the long-range correlations that bridge the isolated spin systems, most critically connecting the piperidine C-6 proton to the pyrrolidine C-8/11 carbons, thereby validating the 4-(3,3-Difluoropyrrolidin-1-yl)piperidine structure.

This systematic, multi-technique approach ensures a self-validating dataset, providing the highest degree of confidence in the final structural assignment. The principles and workflow detailed herein are broadly applicable to the structural characterization of novel small molecules in drug discovery and development.

References

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Mestre, R. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-5. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. Retrieved from [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-32. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Duthaler, R. O., & Roberts, J. D. (1978). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 100(16), 4969-4974. Retrieved from [Link]

-

Magritek. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Retrieved from [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Chemsrc. (2025, September 20). 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2014, December 11). Any easy explanatory notes about HMBC?. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in Our Understanding of 19F Chemical Shifts | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). 19F Chemical Shift of Crystalline Metal Fluorides: Theoretical Predictions Based on Periodic Structure Models. The Journal of Physical Chemistry C. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4,4-Difluoropiperidine. PubChem. Retrieved from [Link]

Sources

- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. magritek.com [magritek.com]

- 13. m.youtube.com [m.youtube.com]

- 14. jeolusa.com [jeolusa.com]

- 15. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 16. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biophysics.org [biophysics.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 22. youtube.com [youtube.com]

- 23. emerypharma.com [emerypharma.com]

- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 25. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 27. acdlabs.com [acdlabs.com]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

The Strategic Integration of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Within the vast landscape of fluorinated building blocks, the 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of this compound, detailing its significance, the rationale behind its use, and its role in the development of novel therapeutics. While direct, widespread commercial availability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine (CAS 1256345-53-4) can be limited, this guide will also explore established synthetic strategies for its preparation and that of its close analogs, empowering research teams to access this critical building block.

Introduction: The Fluorine Advantage in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[2] However, unsubstituted piperidines can suffer from metabolic liabilities and suboptimal physicochemical properties. The introduction of fluorine, particularly geminal difluorination, offers a sophisticated solution to these challenges.[3]

The 3,3-difluoropyrrolidinyl moiety, when appended to the 4-position of a piperidine ring, imparts several key advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the fluorinated positions resistant to metabolic oxidation, a common degradation pathway for C-H bonds.

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen.[3] This can be crucial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties, such as reducing off-target interactions with ion channels like hERG.[3]

-

Conformational Control: The presence of fluorine atoms can significantly influence the conformational preferences of the piperidine ring, often favoring specific chair or twist-boat conformations that can enhance binding affinity to a target protein.[4][5]

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Commercial Availability and Sourcing Strategy

As of early 2026, the direct commercial availability of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine from major chemical vendors is not widespread. However, its close structural analogs are readily available, indicating a feasible synthetic pathway for contract research organizations (CROs) or internal chemistry teams.

| Compound Name | CAS Number | Notes |

| 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | 1373503-66-2 | A close analog with a four-membered azetidine ring instead of a five-membered pyrrolidine ring. Available from specialized building block suppliers.[6] |

| 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride | 2803462-03-3 | An isomer of the target compound, with the pyrrolidine attached at a fluorinated carbon of the piperidine ring. Commercially available.[7] |

Sourcing Strategy: For research and development programs requiring 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, a custom synthesis approach is the most reliable strategy. The synthetic methodologies outlined in the following section provide a roadmap for its preparation.

Synthetic Strategies: Accessing the Scaffold

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine can be approached through several established routes in heterocyclic chemistry. A common and logical pathway involves the reductive amination of N-Boc-4-piperidone with 3,3-difluoropyrrolidine, followed by deprotection.

Key Synthetic Intermediates

The primary building blocks for the synthesis are:

-

N-Boc-4-piperidone: A commercially available and widely used starting material in piperidine chemistry.

-

3,3-Difluoropyrrolidine: This can be synthesized from commercially available precursors, such as 1-Boc-3-pyrrolidinone, via fluorination.

General Synthetic Protocol

The following represents a generalized, two-step protocol for the synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.

Step 1: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 3,3-difluoropyrrolidine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-4-(3,3-difluoropyrrolidin-1-yl)piperidine.

Step 2: Boc Deprotection

-

Reaction Setup: The purified N-Boc protected intermediate is dissolved in a suitable solvent, such as DCM or dioxane.

-

Reaction Conditions: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours.

-

Isolation: The solvent and excess acid are removed under reduced pressure. If the HCl salt is desired, the residue can be triturated with diethyl ether to afford the product as a solid. The free base can be obtained by neutralization with a suitable base.

Caption: Synthetic workflow for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine.

Applications in Drug Discovery: Case Studies and Rationale

The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold is a valuable building block for a variety of therapeutic targets. Its utility is exemplified by its incorporation into molecules targeting enzymes and receptors where the unique properties of the fluorinated motif can enhance potency, selectivity, and pharmacokinetic profiles.

A notable example of the application of a similar building block, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[8] In this context, the difluoropyrrolidine moiety contributes to the overall potency and selectivity of the compound.[8]

The strategic placement of the 3,3-difluoropyrrolidinyl group on the piperidine core allows for the exploration of chemical space in a three-dimensional manner, which is critical for achieving high-affinity interactions with the binding pockets of target proteins.[9]

Caption: Contribution of the scaffold to drug properties.

Characterization and Quality Control

For any synthetic building block intended for use in drug discovery, rigorous characterization is paramount to ensure the integrity of subsequent biological data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the molecule. The ¹⁹F NMR spectrum will provide a clear signature of the geminal difluoro group. Conformational studies using variable temperature NMR can also provide insights into the dynamic behavior of the piperidine ring.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity of >95% is typically required for use in biological screening assays.

Conclusion

The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold represents a valuable and strategically important building block in modern drug discovery. While its direct commercial availability may be limited, its synthesis is readily achievable through established chemical transformations. The incorporation of this motif offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, leading to improved metabolic stability, modulated basicity, and enhanced conformational control. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like 4-(3,3-Difluoropyrrolidin-1-yl)piperidine will undoubtedly play an increasingly critical role in the development of the next generation of medicines.

References

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. [Link]

- Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

- Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

Serafin, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116327. [Link]

-

Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

-

Vasilev, A. A., & Kochetkov, K. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7573. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(15), 6199-6204. [Link]

-

Lead Sciences. 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride. [Link]

-

Vasilev, A. A., & Kochetkov, K. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Kenny, A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

- Google Patents. (2018). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1373503-66-2 Cas No. | 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | Matrix Scientific [matrixscientific.com]

- 7. 3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]

- 8. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

Navigating the Landscape of a Key Fluorinated Building Block: A Technical Guide to 4-(3,3-Difluoropyrrolidin-1-yl)piperidine and Its Suppliers

For the modern medicinal chemist, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties imparted by this halogen—enhanced metabolic stability, altered basicity, and modulated protein-ligand interactions—make fluorinated building blocks highly sought-after commodities. Among these, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, particularly in its dihydrochloride salt form (CAS No. 2089315-11-5), has emerged as a valuable scaffold. This technical guide offers an in-depth analysis of this compound, a comparative overview of its commercial suppliers, and practical insights for its use in research and development.

The Strategic Advantage of the 4-(3,3-Difluoropyrrolidin-1-yl)piperidine Scaffold

The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine moiety combines two key heterocyclic systems: a piperidine ring and a gem-difluorinated pyrrolidine ring. This unique combination offers several advantages in drug design:

-

Metabolic Stability: The gem-difluoro group on the pyrrolidine ring is a bioisostere of a carbonyl or hydroxyl group, but it is significantly more resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of drug candidates.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen, which can be advantageous in tuning the overall physicochemical properties of a molecule, such as its solubility and cell permeability.

-

Three-Dimensionality: The spirocyclic-like connection of the two rings provides a rigid and three-dimensional scaffold, which can be beneficial for optimizing interactions with protein binding pockets. This "escape from flatland" is a key strategy in modern drug discovery to enhance selectivity and potency.[1]

-

Versatile Synthetic Handle: The secondary amine of the piperidine ring provides a convenient point for further chemical modification, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).

The strategic incorporation of such fluorinated motifs has been shown to be a powerful strategy to enhance the druglike properties of molecules.[2]

Sourcing and Supplier Landscape

The availability of high-quality starting materials is critical for any research program. A survey of the chemical supplier landscape for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride reveals several potential vendors. The following table provides a comparative overview of suppliers identified through publicly available data.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) | Notes |

| Abacipharm | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | 2089315-11-5 | Not specified | Not specified | Inquire | Listed as the free base. |

| BLD Pharmatech | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | ≥95% | 100mg, 250mg, 1g | Inquire | Offers a range of research quantities. |

| ChemShuttle | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | >97% | 250mg, 500mg, 1g | $560 - $1400 | Provides detailed product information. |

| Laibo Chem | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | 95% | 1g | Inquire | |

| R&D Chemicals | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | Not specified | Not specified | Inquire | |

| RHAWN | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride | 2089315-11-5 | ≥95% | 100mg, 250mg | Inquire |

Disclaimer: This information is based on publicly available data and is subject to change. Researchers should always verify the specifications and availability directly with the suppliers.

Synthesis and Characterization: A Hypothetical Approach

A potential retrosynthetic pathway for the target molecule.

A likely forward synthesis would involve the reductive amination of an N-protected 4-piperidinone with 3,3-difluoropyrrolidine. The latter can be prepared from a commercially available precursor like N-Boc-3-pyrrolidinone via a fluorination reaction, for instance, using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents. A final deprotection step would yield the target compound. A patent for the preparation of 4,4-difluoropiperidine hydrochloride highlights a similar strategy of fluorinating a protected piperidone followed by deprotection.[3]

Quality Control and Characterization

Upon receiving a shipment of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride, it is crucial to perform rigorous quality control to verify its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine and pyrrolidine ring protons. The protons adjacent to the nitrogen atoms will typically appear as multiplets in the downfield region.

-

¹³C NMR: The carbon spectrum will be distinguished by the carbon bearing the two fluorine atoms, which will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum would confirm the presence of the chemically equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₉H₁₆F₂N₂) is approximately 191.13.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound. A high-resolution column with a suitable mobile phase should be employed to separate the target compound from any potential impurities.

Applications in Medicinal Chemistry

The 4-(3,3-Difluoropyrrolidin-1-yl)piperidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various therapeutic targets. For instance, a complex derivative of 3,3-difluoropyrrolidine has been investigated as a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[4]

The general importance of the piperidine scaffold in medicinal chemistry is well-established, with this motif being present in numerous approved drugs.[1] The introduction of the gem-difluoropyrrolidine moiety is a strategic modification aimed at improving the pharmacokinetic properties of piperidine-containing drug candidates.[2]

The workflow for incorporating this building block into a drug discovery program is illustrated below.

Workflow for utilizing the building block in drug discovery.

Conclusion

4-(3,3-Difluoropyrrolidin-1-yl)piperidine is a valuable and versatile building block for medicinal chemists seeking to improve the properties of their drug candidates. Its unique combination of a metabolically stable fluorinated moiety and a readily functionalizable piperidine ring makes it an attractive scaffold for a wide range of therapeutic targets. While the number of commercial suppliers is still growing, the availability of this compound from several sources provides researchers with the opportunity to incorporate this promising building block into their discovery programs. Careful sourcing and rigorous quality control are paramount to ensuring the success of these endeavors.

References

-

Ammirati, M. J., et al. (2009). (2S,4S)-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

Obmolova, G., et al. (2010). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Xenobiotica, 40(11), 748-763. [Link]

-

Stepan, A. F., et al. (2012). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society, 134(4), 2156-2159. [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

-

Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

-

Riss, P. J., et al. (2018). Synthesis of gem-difluorinated nucleoside analogues of the liposidomycins and evaluation as MraY inhibitors. Organic & Biomolecular Chemistry, 6(1), 157-161. [Link]

-

Sriram, D., & Yogeeswari, P. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 523-526. [Link]

-

Telvekar, V. N. (2014). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Synlett, 25(18), 2661-2664. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

-

Wang, J., et al. (2014). The role of fluorine in drug design: a perspective. Expert Opinion on Drug Discovery, 9(5), 525-538. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 4. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of the Difluoropyrrolidine Moiety in Modern Medicinal Chemistry

Introduction: From Strategic Fluorination to a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for the medicinal chemist.[1][2] The unique properties of this small, highly electronegative atom can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and physicochemical characteristics.[2][3] When these properties are instilled within a proven heterocyclic framework, the results can be transformative. The pyrrolidine ring, a five-membered saturated heterocycle, is one such "privileged scaffold," found in a multitude of natural products and FDA-approved pharmaceuticals, valued for its utility as a versatile building block and pharmacophore.[4]

This guide delves into the specific and increasingly important role of the geminal-difluorinated pyrrolidine moiety, particularly the 3,3- and 4,4-difluoropyrrolidine motifs. By combining the metabolic resistance and potent electronic effects of gem-difluorination with the structural utility of the pyrrolidine core, this moiety offers a sophisticated method for fine-tuning the properties of the next generation of therapeutics. We will explore the fundamental physicochemical consequences of this substitution, its strategic applications in overcoming common drug development hurdles, and practical examples of its use in contemporary drug design programs.

Part 1: A Physicochemical and Structural Deep Dive

The decision to introduce a difluoropyrrolidine moiety is a deliberate one, rooted in its profound and predictable impact on the molecule's fundamental properties. The causality behind this choice stems from the powerful electron-withdrawing nature of the two fluorine atoms and the steric and stereoelectronic constraints they impose on the five-membered ring.

Potent Modulation of Basicity (pKa)

One of the most significant and actionable consequences of gem-difluorination on the pyrrolidine ring is a substantial reduction in the basicity of the nitrogen atom. The strong inductive effect of the two C-F bonds pulls electron density away from the nitrogen lone pair, making it less available for protonation.

This pKa depression is a critical tool for medicinal chemists. A high pKa can lead to extensive sequestration in acidic lysosomes or unwanted off-target interactions with aminergic GPCRs or ion channels. By lowering the pKa, the difluoropyrrolidine moiety helps to:

-

Reduce Off-Target Activity: Minimizes interactions with targets that recognize protonated amines.

-

Improve Cell Permeability: A lower pKa increases the population of the neutral, more membrane-permeable form of the molecule at physiological pH.

-

Enhance Oral Bioavailability: By controlling the ionization state, chemists can optimize the balance between solubility and permeability required for effective drug absorption.

| Compound | Structure | pKa of Conjugate Acid |

| Pyrrolidine |  | ~11.3 |

| 3-Fluoropyrrolidine |  | ~9.5 |

| 3,3-Difluoropyrrolidine |  | ~7.5[5] |

Table 1: Comparison of the basic pKa values for pyrrolidine and its fluorinated analogs. The introduction of each fluorine atom significantly reduces the basicity of the ring nitrogen.

Imposing Conformational Rigidity

Saturated rings like pyrrolidine are conformationally flexible, typically adopting "envelope" or "twist" puckers. This flexibility can be an entropic penalty upon binding to a rigid biological target. Gem-difluorination provides a powerful solution by introducing stereoelectronic effects that can lock the ring into a preferred conformation.

The dominant force at play is the gauche effect , where the electronegative fluorine atoms prefer to be gauche (a 60° dihedral angle) to the electron-deficient C-N bond. This hyperconjugative interaction (σC-H → σ*C-F) stabilizes a specific ring pucker, pre-organizing the molecule for target binding. This conformational restriction can lead to a significant increase in binding affinity and selectivity, as the entropic cost of binding is minimized.

Part 2: Strategic Applications in Drug Design

The unique physicochemical profile of the difluoropyrrolidine moiety directly translates into solutions for three of the most common challenges in drug discovery: metabolic instability, insufficient potency, and poor pharmacokinetic properties.

Blocking Metabolic "Soft Spots"

A primary driver for incorporating a difluoropyrrolidine ring is to enhance metabolic stability.[3] The carbon-hydrogen bonds on a pyrrolidine ring, particularly those adjacent to the nitrogen (α-positions), are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. This metabolic liability can lead to rapid clearance and low drug exposure.

Replacing a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group effectively shields this position from metabolic attack. The C-F bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol vs. ~100 kcal/mol for a C-H bond), making it highly resistant to oxidative cleavage. This "metabolic blocking" strategy can dramatically increase a compound's half-life and overall exposure, often being the key to achieving a viable pharmacokinetic profile.[6]

Bioisosterism and Potency Enhancement

The difluoromethylene group can also serve as a bioisostere for other chemical functionalities. Its size is similar to a gem-dimethyl group, but with vastly different electronic properties. More interestingly, it can act as a non-hydrolyzable mimic of a carbonyl group (C=O). The C-F bonds create a dipole moment similar to that of a carbonyl, allowing it to participate in similar electrostatic interactions within a protein binding pocket, but without the susceptibility to hydrolysis or reduction. This can be a powerful strategy for improving both the potency and the stability of a drug candidate.

Case Study: Gosogliptin, a DPP-4 Inhibitor

A prime example of the difluoropyrrolidine moiety in an approved drug is Gosogliptin (trade name Saterex), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes.[7]

-

Structure: Gosogliptin features a central pyrrolidine ring linked to a piperazine on one side and a 3,3-difluoropyrrolidine amide on the other.[7][8][9]

-

Role of the Moiety: The 3,3-difluoropyrrolidine serves multiple strategic purposes in this molecule:

-

Metabolic Stability: The amide bond is a potential site of hydrolysis. The difluorinated ring likely enhances the stability of this region of the molecule.

-

Potency and Selectivity: The rigid conformation and strong dipole of the difluoropyrrolidine are crucial for optimal fitting and interaction within the S2 extensive subsite of the DPP-4 enzyme.

-

Physicochemical Properties: The moiety helps to achieve the overall physicochemical profile required for oral bioavailability.

-

Gosogliptin's development underscores how the difluoropyrrolidine is not merely a passive scaffold but an active, property-modulating component that contributes directly to the drug's efficacy and viability.

Part 3: Experimental Protocols and Methodologies

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and evaluation of compounds containing a difluoropyrrolidine moiety.

Protocol 1: Synthesis of a 3,3-Difluoropyrrolidine Building Block

This protocol describes a common method for synthesizing N-Boc-3,3-difluoropyrrolidine from N-Boc-3-pyrrolidinone via deoxofluorination, a cornerstone reaction in medicinal chemistry.

Objective: To convert a ketone to a geminal difluoride.

Reaction: N-Boc-3-pyrrolidinone + Diethylaminosulfur trifluoride (DAST) → N-Boc-3,3-difluoropyrrolidine

Materials:

-

N-Boc-3-pyrrolidinone (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST, 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: Under an inert atmosphere of nitrogen or argon, dissolve N-Boc-3-pyrrolidinone in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -65 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Note: Quenching DAST is highly exothermic and releases HF gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3,3-difluoropyrrolidine as a colorless oil.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol is a self-validating system to confirm the metabolic blocking hypothesis.

Objective: To compare the metabolic clearance of a difluoropyrrolidine-containing compound versus its non-fluorinated analog.

Materials:

-

Test Compounds (Difluorinated and non-fluorinated analogs), 10 mM stock in DMSO

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

NADPH regenerating system (e.g., GOLDPak)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching

-

Control compound with known clearance (e.g., Verapamil)

Procedure:

-

Preparation: Prepare a 1 µM working solution of each test compound and control in phosphate buffer.

-

Incubation Plate Setup: In a 96-well plate, add buffer and the HLM solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37 °C for 10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-NADPH" controls. Causality Note: The reaction is NADPH-dependent; this control confirms that observed clearance is due to CYP450 metabolism.

-

Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from the reaction plate to a quenching plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point is taken immediately after adding NADPH.

-

Sample Processing: Seal the quenching plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Expected Outcome: The difluoropyrrolidine-containing compound will exhibit a significantly longer half-life (lower clearance) compared to its non-fluorinated counterpart, validating the metabolic blocking effect of the moiety.

Conclusion and Future Outlook

The difluoropyrrolidine moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to predictably modulate pKa, enforce conformational rigidity, and serve as an effective metabolic shield makes it a highly attractive building block for addressing multiple drug design challenges simultaneously. As demonstrated by its incorporation into clinical candidates and approved drugs like Gosogliptin, its strategic deployment can be the key to unlocking the desired profile of potency, selectivity, and pharmacokinetics.

The future will likely see an expansion of its use, driven by the development of more efficient and stereoselective synthetic routes to access diverse and highly functionalized difluoropyrrolidine derivatives. As drug discovery targets become more complex, the precise control over molecular properties offered by this unique scaffold will ensure its continued and growing importance in the field.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(11), 4491. Available from: [Link]

-

Wikipedia. (n.d.). Gosogliptin. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Zhang, L., et al. (2013). Design, Synthesis, Structure-Activity Relationships, and Docking Studies of 1-(β-1, 2, 3-Triazol Substituted Prolyl)-(S)-3, 3-Difluoropyrrolidines as a Novel Series of Potent and Selective Dipeptidyl Peptidase-4 Inhibitors. Chemical Biology & Drug Design, 81(2), 198-207. Available from: [Link]

-

Scott, J. S., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Chemical Science, 12(1), 189-195. Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. Available from: [Link]

-

Mykhailiuk, P. K. (2022). FDA-approved pyrrolidine-containing drugs in 2022. RSC Medicinal Chemistry, 14(1), 23-25. Available from: [Link]

-

Al-Tahami, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6133. Available from: [Link]

-

PubChem. (n.d.). 3,3-Difluoropyrrolidine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Rittlecitinib. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Ritlecitinib. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Gill, A., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15648-15675. Available from: [Link]

-

Wikipedia. (n.d.). Trelagliptin. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Inoue, M., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1038-1047. Available from: [Link]

-

PubChem. (n.d.). Ritlecitinib. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Trelagliptin. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Drug Hunter. (2023). Ritlecitinib (LITFULO): A Dogma-Breaking Covalent Inhibitor That Hides a Complex Discovery Story. Drug Hunter. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structure of trelagliptin. [Image]. Retrieved January 24, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). GOSOGLIPTIN. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of DPP-IV Inhibitors Gosogliptin and Saxagliptin. [Image]. Retrieved January 24, 2026, from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,3-Difluoropyrrolidine Hydrochloride 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gosogliptin - Wikipedia [en.wikipedia.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Integration of Fluorinated Heterocyclic Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of fluorinated heterocyclic building blocks, delving into the rationale behind their use, key synthetic strategies, and their impact on crucial drug-like properties. Through an exploration of fundamental principles, detailed experimental protocols, and illustrative case studies of successful FDA-approved drugs, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics. The strategic incorporation of these building blocks is not merely an exercise in analog generation but a deliberate, mechanistically-driven approach to overcoming preclinical challenges and enhancing the probability of clinical success.

The Fluorine Advantage: A Paradigm Shift in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has transcended trend to become a fundamental strategy in drug design.[1] This is evidenced by the significant number of fluorinated drugs approved by the FDA, a testament to the transformative power of this small yet highly electronegative atom.[2] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart a range of desirable attributes to a molecule.[1] When integrated into a heterocyclic framework—a privileged scaffold in a vast number of bioactive compounds—the synergistic effects can be profound.

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450, thereby increasing the in-vivo half-life of a drug.[1]

-

Modulated Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the basicity (pKa) and lipophilicity (LogP) of a molecule, which in turn affects its solubility, permeability, and oral bioavailability.[1][3]

-

Improved Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. This can enhance binding affinity and, in some cases, improve selectivity for the desired target over off-targets.

The decision to incorporate a fluorinated heterocycle is therefore a calculated one, aimed at rationally addressing specific challenges in the drug discovery cascade.

Navigating the Synthetic Landscape: Key Strategies for Incorporating Fluorinated Heterocycles

The synthesis of fluorinated heterocycles presents unique challenges and opportunities. The choice of synthetic route is often dictated by the desired position of the fluorine atom, the nature of the heterocyclic core, and the availability of starting materials. Broadly, these strategies can be categorized into two main approaches: direct fluorination of a pre-formed heterocycle or the use of a fluorinated building block in the construction of the heterocyclic ring.

Direct Fluorination of Heterocycles

Direct fluorination methods introduce fluorine onto an existing heterocyclic scaffold. These methods are particularly attractive for late-stage functionalization, allowing for the rapid generation of fluorinated analogs from a common intermediate.

Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto electron-deficient heterocyclic rings.[4] In this reaction, a leaving group, typically a halide such as chlorine or bromine, is displaced by a fluoride ion. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged Meisenheimer intermediate.[2][4]

Experimental Protocol: Synthesis of 2-Fluoropyridine via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-fluoropyridine from 2-chloropyridine using potassium fluoride.

Materials:

-

2-Chloropyridine

-

Anhydrous Potassium Fluoride (spray-dried)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

To a flame-dried reaction vessel under a nitrogen atmosphere, add anhydrous potassium fluoride (1.5 equivalents).

-

Add anhydrous DMSO to the vessel.

-

Heat the mixture to 150-180 °C with vigorous stirring to ensure the potassium fluoride is well-dispersed.

-

Slowly add 2-chloropyridine (1 equivalent) to the heated suspension.

-

Maintain the reaction at 150-180 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a stirred solution of saturated aqueous sodium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to afford 2-fluoropyridine.

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from aryl amines.[5][6] The process involves the diazotization of an amino-substituted heterocycle with a tetrafluoroborate salt, followed by thermal or photochemical decomposition of the resulting diazonium salt to yield the corresponding fluoroheterocycle.[6]

Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [5]

This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine.

Materials:

-

4-Aminopyridine

-

42% aqueous solution of Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, ice-water bath, thermometer, magnetic stirrer

Procedure:

-

In a two-necked round-bottom flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by gently warming to 40 °C.

-

Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) in water to the suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. The mixture will turn into an orange, unclear solution.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water to neutralize the acid.

-

Brown, gummy precipitates will form. Decant the supernatant and filter the remaining suspension through a cotton plug.

-

Extract the filtrate with dichloromethane (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 4-fluoropyridine.

Synthesis from Fluorinated Building Blocks

An alternative and often more versatile approach involves the use of pre-fluorinated starting materials to construct the desired heterocyclic ring. This strategy allows for the precise placement of fluorine atoms and can provide access to a wider range of fluorinated heterocycles.

The trifluoromethyl group is a particularly valuable substituent in drug design. One effective method for synthesizing 2-(trifluoromethyl)indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent derived from fluoroform.[7][8]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles from 2-Alkynylanilines [7][8]

This protocol outlines the general procedure for the synthesis of 2-(trifluoromethyl)indoles.

Materials:

-

Substituted 2-alkynylaniline

-

Fluoroform-derived CuCF₃ reagent

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Reaction vessel equipped with a magnetic stirrer and nitrogen inlet

Procedure:

-

To a flame-dried reaction vessel under a nitrogen atmosphere, add the substituted 2-alkynylaniline (1 equivalent).

-

Dissolve the starting material in the anhydrous solvent.

-

Add the fluoroform-derived CuCF₃ reagent (typically 1.5-2.0 equivalents) to the reaction mixture.

-

Heat the reaction to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

The Impact of Fluorination on Physicochemical Properties: A Quantitative Perspective

The introduction of fluorine into a heterocyclic ring systematically alters its fundamental physicochemical properties. Understanding these changes is crucial for rational drug design.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom(s) within a heterocyclic ring, thereby reducing its basicity and lowering its pKa.[1] This effect is dependent on the number and position of the fluorine atoms.

| Heterocycle | pKa (Non-fluorinated) | pKa (Fluorinated Analog) | Change in pKa |

| Pyridine | 5.25 | 2-Fluoropyridine: -0.44 | -5.69 |

| Pyridine | 5.25 | 3-Fluoropyridine: 2.97 | -2.28 |

| Pyridine | 5.25 | 4-Fluoropyridine: 1.13 | -4.12 |

| Aniline | 4.63 | 2-Fluoroaniline: 3.20 | -1.43 |

| Aniline | 4.63 | 4-Fluoroaniline: 4.65 | +0.02 |

Data compiled from various sources and may be subject to slight variations depending on experimental conditions.

Influence on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and can be counterintuitive. While the trifluoromethyl group generally increases lipophilicity, the impact of a single fluorine atom is highly dependent on its position and the overall molecular context.[9] In some cases, fluorination can lead to a decrease in LogP.

| Parent Compound | LogP (Non-fluorinated) | Fluorinated Analog | LogP (Fluorinated) |

| Benzene | 2.13 | Fluorobenzene | 2.27 |

| Toluene | 2.73 | 4-Fluorotoluene | 2.88 |

| Pyridine | 0.65 | 2-Fluoropyridine | 0.98 |

| Indole | 2.14 | 5-Fluoroindole | 2.34 |

LogP values are calculated estimates and serve for comparative purposes.

Case Studies: Fluorinated Heterocycles in FDA-Approved Drugs

The successful application of fluorinated heterocyclic building blocks is best illustrated through their incorporation into marketed drugs. These case studies highlight the causal link between the fluorinated moiety and the enhanced properties of the final drug product.

Celecoxib (Celebrex®): The Role of the Trifluoromethyl Group

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key structural feature of celecoxib is the trifluoromethyl group on the pyrazole ring.[10] This group is crucial for the drug's selective binding to the COX-2 enzyme. The trifluoromethyl group occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform, thereby conferring selectivity.[10]

Sitagliptin (Januvia®): The Trifluorophenyl Moiety and DPP-4 Inhibition

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The structure of sitagliptin features a trifluorophenyl group.[11][12] This fluorinated moiety plays a critical role in the drug's potent and selective inhibition of the DPP-4 enzyme. The trifluorophenyl group engages in favorable interactions within the S1 pocket of the DPP-4 active site, contributing significantly to the overall binding affinity. The synthesis of sitagliptin has been a subject of extensive research, with various routes developed to efficiently construct the chiral β-amino acid core and incorporate the trifluorophenyl group.[12][13][14]

Voriconazole (Vfend®): The Fluoropyrimidine Advantage in Antifungal Therapy

Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[15][16] A distinguishing feature of voriconazole is the presence of a fluoropyrimidine ring. This fluorinated heterocycle is critical for the drug's enhanced potency and expanded spectrum of activity compared to earlier generation azole antifungals like fluconazole.[17] The fluorine atom on the pyrimidine ring is believed to enhance the drug's binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[18]

Strategic Workflow for the Incorporation of Fluorinated Heterocycles

The decision to incorporate a fluorinated heterocyclic building block should be a strategic one, guided by a clear understanding of the project's objectives and the potential benefits and challenges. The following workflow provides a conceptual framework for this process.

Caption: A generalized workflow for the strategic incorporation of fluorinated heterocycles in a drug discovery program.

Conclusion

Fluorinated heterocyclic building blocks are indispensable tools in modern drug discovery, offering a rational and effective means to address a multitude of challenges encountered during the optimization of lead compounds. Their ability to enhance metabolic stability, modulate physicochemical properties, and improve target engagement has been repeatedly validated by the successful development of numerous FDA-approved drugs. A thorough understanding of the synthetic methodologies for their preparation, coupled with a deep appreciation for the nuanced effects of fluorination on molecular properties, empowers medicinal chemists to harness the full potential of these remarkable structural motifs. As synthetic methods continue to evolve and our understanding of fluorine's role in molecular recognition deepens, the strategic application of fluorinated heterocyclic building blocks will undoubtedly continue to drive the discovery of safer and more effective medicines.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (n.d.). [Link]

-

Al-Abdullah, N. (2004). Voriconazole: the newest triazole antifungal agent. Proceedings (Baylor University. Medical Center), 17(2), 244–248. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic letters, 20(6), 1676–1679. [Link]

-

Wang, Z., & Zhu, J. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21798–21805. [Link]

-

Chen, C., Tang, W., & Chen, Y. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4153–4158. [Link]

-

Boyer Research. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

Musso, D. A., & Ley, S. V. (2017). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 2(4), 453–459. [Link]

-

El-Sayed, M. A. A., Al-Salem, H. S., & Al-Sanea, M. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 14(38), 27367–27402. [Link]

-

ResearchGate. (2025). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. [Link]

-

Unraveling the Dual Role of Voriconazole as an Antifungal Agent and Precursor to Squamous Cell Carcinoma. (2024). Science Publishing Group. [Link]

-

Maniscalco, V., Perricone, U., & Almerico, A. M. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1647–1651. [Link]

-

ResearchGate. (2025). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. [Link]

-

Pop, F., Cheregi, M., Turca, N., Borbás, A., & Lázár, L. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS omega, 8(42), 39591–39599. [Link]